molecular formula C28H27ClN4OS B11534688 2-amino-4-(4-chlorophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-4-(4-chlorophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11534688
M. Wt: 503.1 g/mol
InChI Key: XPDYYUXRESSWNT-UHFFFAOYSA-N
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Description

2-AMINO-4-(4-CHLOROPHENYL)-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-CHLOROPHENYL)-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-component reactions. One common method involves the reaction of substituted aromatic aldehydes, dimedone, and malononitrile under solvent-free conditions . The reaction is catalyzed by amine-functionalized SiO2@Fe3O4 nanoparticles, which provide high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino and cyano groups allows for oxidation reactions under appropriate conditions.

    Reduction: The compound can be reduced, particularly at the cyano group, to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being studied for their efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-(4-CHLOROPHENYL)-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its complex structure, which combines multiple functional groups and a unique cyclic framework

Properties

Molecular Formula

C28H27ClN4OS

Molecular Weight

503.1 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C28H27ClN4OS/c1-28(2)12-21-25(22(34)13-28)24(16-8-10-17(29)11-9-16)20(15-31)26(32)33(21)27-19(14-30)18-6-4-3-5-7-23(18)35-27/h8-11,24H,3-7,12-13,32H2,1-2H3

InChI Key

XPDYYUXRESSWNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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